molecular formula C24H18F3N3OS2 B2609346 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-47-2

4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2609346
CAS RN: 392301-47-2
M. Wt: 485.54
InChI Key: AEFJJRHFHFVTIS-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Thiadiazole derivatives, including those related to 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are synthesized through various methods that highlight their versatile chemical properties. For example, 3,5-disubstituted 1,2,4-thiadiazoles are prepared by oxidative dimerization of thioamides, showcasing the reactivity of thiadiazole scaffolds under different conditions (Takikawa et al., 1985). Additionally, thioamides serve as precursors in the synthesis of thiadiazolobenzamide complexes, further demonstrating the synthetic versatility of thiadiazole derivatives (Adhami et al., 2012).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of thiadiazole derivatives is another area of significant interest. For instance, certain 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives have been synthesized and screened for antifungal activity, showcasing the potential of thiadiazole compounds in addressing microbial resistance (Narayana et al., 2004).

Anticancer Research

Thiadiazole derivatives have also been explored for their anticancer properties. Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has led to the identification of compounds with promising in vitro anticancer activity against a panel of human cancer cell lines, highlighting the therapeutic potential of thiadiazole-based compounds in cancer treatment (Tiwari et al., 2017).

Material Science and Organic Electronics

In the field of material science, thiadiazole derivatives find applications in organic electronics and photovoltaics. The design and synthesis of donor-acceptor polymers incorporating thiadiazole units have shown significant effects on the properties and performance of bulk heterojunction solar cells, indicating the utility of thiadiazole derivatives in developing advanced materials for energy applications (Huang et al., 2010).

properties

IUPAC Name

4-benzyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-12-8-18(9-13-20)15-32-23-30-29-22(33-23)28-21(31)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFJJRHFHFVTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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